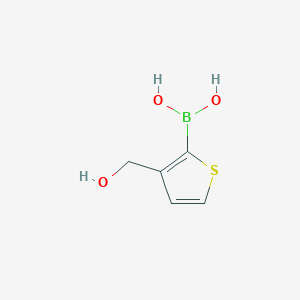

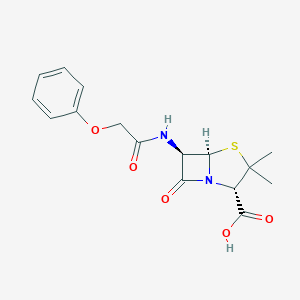

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

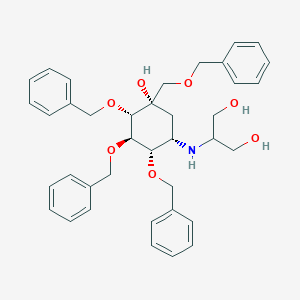

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid, also known as HMTB, is a boronic acid that has been widely studied for its many potential applications in scientific research. HMTB is a versatile compound that can be used in a variety of contexts, including in vivo and in vitro studies, as well as in biochemical and physiological experiments. HMTB has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, HMTB has been found to have potential applications in drug delivery, gene therapy, and tissue engineering.

Wissenschaftliche Forschungsanwendungen

Neurotoxicology and Motor Behavior

A study investigated the toxic effects of boronic acids, including compounds structurally related to 3-(Hydroxymethyl)thiophen-2-yl)boronic acid, focusing on their ability to induce motor disruption and neuronal damage in the central nervous system (CNS). The research found that not all boronic acids with a five-membered cycle induce tremor or neuronal damage, suggesting a selective toxicity profile among different boronic acid derivatives. The study highlighted the importance of understanding the chemico-morphological changes and the structure-toxicity relationship to determine the impact of boronic acids on motor system disruption (Pérez‐Rodríguez et al., 2017).

CNS Injury and Boron Compounds

Another study focused on the disruption of motor behavior and CNS injury induced by 3-Thienylboronic acid (3TB), a compound closely related to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. The research demonstrated that 3TB administration in mice resulted in motor disruption and biased injury to specific brain regions such as the substantia nigra and striatum. This study contributes to the understanding of the neurotoxic potential of certain boron-containing compounds and their impact on the motor system, offering insights into their safe use in drug design and the potential for studying neurotoxic effects (Farfán-García et al., 2016).

Tissue Disposition of Boron

Research on the tissue disposition of boron in male Fischer rats, including those exposed to boric acid, provides essential insights into the distribution and accumulation of boron in various tissues. This study found that boron does not selectively accumulate in reproductive tissues or the brain, suggesting that the observed toxic effects, such as reproductive toxicity, are likely due to biological processes unique to the affected tissues rather than differential boron accumulation. This information is crucial for understanding the systemic effects of boron exposure and its safety profile (Ku et al., 1991).

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)thiophen-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUVNOIORZPHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453349 |

Source

|

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222840-73-5 |

Source

|

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)